Ethyl 3,4-dihydroxy-2-nitrobenzoate
Overview
Description
Ethyl 3,4-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring, along with an ethyl ester functional group
Mechanism of Action
Target of Action
The primary target of Ethyl 3,4-dihydroxy-2-nitrobenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .
Mode of Action
EDHB acts as an inhibitor of PHDs . Under normal oxygen conditions, PHDs negatively regulate HIF, leading it to degradation . By inhibiting PHDs, EDHB can upregulate beneficial HIF-mediated processes .
Biochemical Pathways
The inhibition of PHDs by EDHB leads to an increase in the levels of HIF-1α . This upregulation boosts the protein expression of antioxidative enzyme heme-oxygenase I . Additionally, there is enhanced expression of metallothioneins, which have antioxidant and anti-inflammatory properties .
Result of Action
Preconditioning with EDHB significantly improves cellular viability . The diminished levels of protein oxidation and malondialdehyde indicate a decrease in oxidative stress when cells are exposed to hypoxia . EDHB treatment also confers enhanced antioxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .
Action Environment
Environmental factors such as oxygen levels can influence the action of EDHB. For instance, under hypoxic conditions (low oxygen), the efficacy of EDHB in protecting against oxidative damage is enhanced . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydroxy-2-nitrobenzoate typically involves the nitration of ethyl 3,4-dihydroxybenzoate. The process begins with the esterification of 3,4-dihydroxybenzoic acid to form ethyl 3,4-dihydroxybenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products depending on the reagents used.
Scientific Research Applications
Ethyl 3,4-dihydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3,4-dihydroxy-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
3,4-Dihydroxybenzoic acid: The parent compound without the ester group, which influences its acidity and solubility.
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,4-dihydroxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFZYMBKOJRVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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